
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O4. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like chloroform and methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common route involves the reaction of 3,3-dimethylcyclohexanone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloroacetic acid acts as the electrophile, and the ketone is converted into the corresponding carboxylic acid.
Reaction Conditions:
Temperature: 80-100°C
Solvent: Water or ethanol
Catalyst: Sodium hydroxide
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 3,3-dimethylcyclohexanone and chloroacetic acid.
Reaction: Conducted in a continuous flow reactor with precise control over temperature and reaction time.
Purification: Crystallization and filtration to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, polymers, and as a building block for various industrial products.
Mecanismo De Acción
The mechanism of action of 1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Similar structure but without the dimethyl groups.
Cyclohexaneacetic acid: Lacks the additional carboxylic acid group.
3,3-Dimethylcyclohexanone: Precursor in the synthesis of 1-(Carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both carboxymethyl and dimethyl groups on the cyclohexane ring. This structural feature imparts specific chemical properties, such as increased steric hindrance and altered reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(carboxymethyl)-3,3-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(2)4-3-5-11(7-10,9(14)15)6-8(12)13/h3-7H2,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
AMSHIDMOLMBWMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)(CC(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


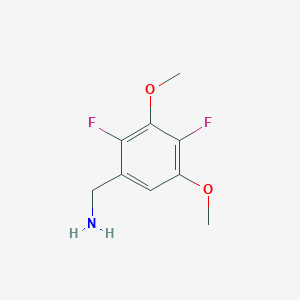
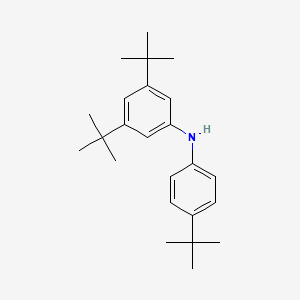
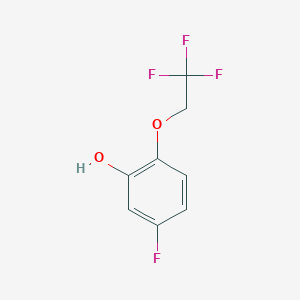

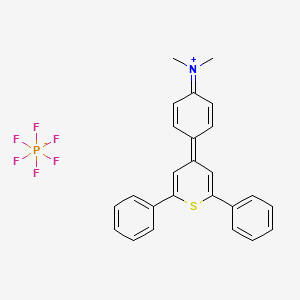
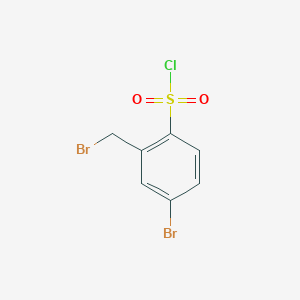
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
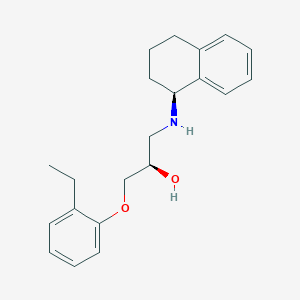
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
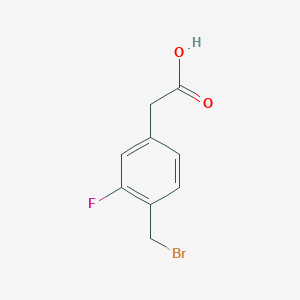
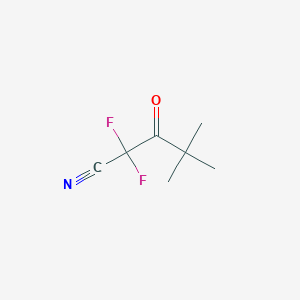
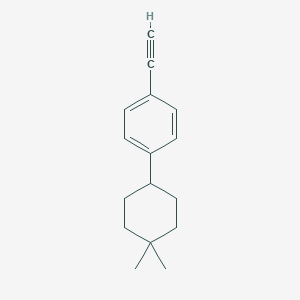
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
